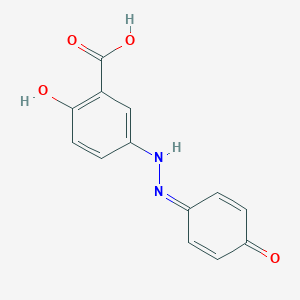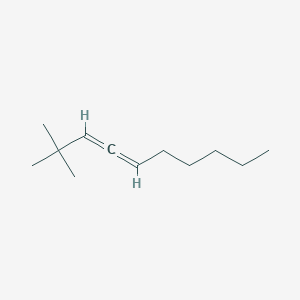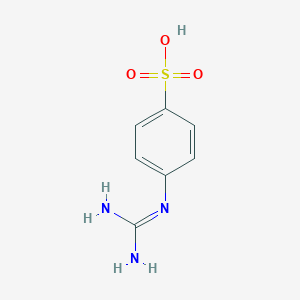
3-Descarboxy Olsalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Descarboxy Olsalazine is a derivative of Olsalazine, which is an anti-inflammatory agent used in patients who have had ulcerative colitis to prevent the condition from occurring again . It works inside the bowel by helping to reduce inflammation and other symptoms of the disease .
Synthesis Analysis
Olsalazine analogs are prepared in high yields by a one-pot reaction of two molecules of mesalazine with benzotriazole-activated aspartic acid and glutamic acid in water under microwave irradiation . In another study, olsalazine was intercalated into Mg–Al layered double hydroxides (LDHs) by ion exchange or coprecipitation methods to obtain olsalazine–LDH nanohybrids .Molecular Structure Analysis
The molecular formula of 3-Descarboxy Olsalazine Methyl Ester is C14 H12 N2 O4 . The structure includes a benzene ring with hydroxy and diazenyl functional groups .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-10-4-1-8(2-5-10)14-15-9-3-6-12(17)11(7-9)13(18)19/h1-7,16-17H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWJQYQMHYGVIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Descarboxy Olsalazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B48888.png)

![[3-(Hydroxymethyl)phenyl]guanidine](/img/structure/B48890.png)




